molecular formula C13H12N2O B1293780 N'-Phenylbenzohydrazide CAS No. 532-96-7

N'-Phenylbenzohydrazide

Cat. No.: B1293780
CAS No.: 532-96-7
M. Wt: 212.25 g/mol
InChI Key: CKLPECFHCLIYKN-UHFFFAOYSA-N
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Description

N'-Phenylbenzohydrazide is a useful research compound. Its molecular formula is C13H12N2O and its molecular weight is 212.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 239394. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition in Oilfields

N'-Phenylbenzohydrazide and its metal complex derivatives have been explored for their anticorrosion properties, particularly in oilfield produced water. Through experimental studies and quantum chemical calculations, it has been found that these metal complexes act as anodic-type inhibitors, increasing their efficiency with higher concentrations. The correlation between experimental results and theoretical studies further strengthens these findings (Mahross et al., 2019).

Potential Anti-HIV-1 Applications

A series of compounds related to this compound have been synthesized and evaluated for their anti-HIV-1 activities. Among these, specific compounds showed significant effectiveness with median effective concentration (EC50) values below 20 µM, highlighting their potential in HIV-1 treatment strategies (Aslam et al., 2014).

Applications in Organic Chemistry and Water Synthesis

This compound derivatives have been utilized in organic chemistry, particularly in the synthesis of benzimidazoles in high-temperature water. This approach aims to achieve yields comparable or superior to those in conventional media, optimizing the synthesis process and exploring the solvent properties of high-temperature water (Dudd et al., 2003).

Electrochemical Properties

The electrochemical properties of N'-ferrocenylmethyl-N'-phenylbenzohydrazide in aqueous and organic mediums have been studied, focusing on the oxidation kinetics to ferrocenium ion. These studies are crucial for understanding the redox behavior and potential applications in electrochemistry (Nacer & Lanez, 2013).

Antibacterial Activities

This compound derivatives have shown specific and selective antibacterial activities against different classes of bacteria. The presence of halogen groups on the phenyl ring enhances these antibacterial activities, highlighting their potential use in medical applications (Jun, 2012).

Smectic A Liquid Crystals

Dissymmetrical dihydrazide derivatives, including those related to this compound, have been synthesized and studied for their potential use in creating smectic A liquid crystals. Their stability and phase transitions influenced by intermolecular hydrogen bonding make them suitable for various applications in materials science (Pang et al., 2005).

Mechanism of Action

Target of Action

N’-Phenylbenzohydrazide primarily targets the Succinate Dehydrogenase (SDH) enzyme . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production within cells.

Mode of Action

N’-Phenylbenzohydrazide interacts with its target, SDH, by binding to the ubiquinone-binding region of the enzyme . This interaction is facilitated by various forces including hydrogen bonds, carbon hydrogen bonds, π-alkyl, amide-π stacking, and F-N and F-H interactions . The binding of N’-Phenylbenzohydrazide to SDH inhibits the enzyme’s activity, disrupting the normal energy production processes within the cell .

Biochemical Pathways

The primary biochemical pathway affected by N’-Phenylbenzohydrazide is the citric acid cycle (also known as the Krebs cycle or the tricarboxylic acid cycle), which is a series of chemical reactions used by all aerobic organisms to generate energy . By inhibiting SDH, N’-Phenylbenzohydrazide disrupts this cycle, leading to a decrease in ATP production and an increase in reactive oxygen species .

Result of Action

The inhibition of SDH by N’-Phenylbenzohydrazide leads to significant changes in the structure of mycelia and cell membranes . Additionally, it increases both the intracellular reactive oxygen species level and mitochondrial membrane potential . These changes can lead to cell death, making N’-Phenylbenzohydrazide a potential fungicide .

Action Environment

The action, efficacy, and stability of N’-Phenylbenzohydrazide can be influenced by various environmental factors. For instance, the compound has been studied for its anticorrosion properties in oilfield produced water . .

Biochemical Analysis

Biochemical Properties

N’-Phenylbenzohydrazide plays a significant role in biochemical reactions, particularly in proteomics research. It interacts with various enzymes and proteins, influencing their activity and stability. For instance, N’-Phenylbenzohydrazide has been shown to interact with hydrolases, which are enzymes that catalyze the hydrolysis of chemical bonds . These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which can alter the enzyme’s conformation and activity.

Cellular Effects

N’-Phenylbenzohydrazide affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, N’-Phenylbenzohydrazide can modulate the activity of signaling molecules and receptors, leading to changes in cellular responses . Additionally, it can affect the expression of specific genes involved in metabolic pathways, thereby altering cellular metabolism and energy production.

Molecular Mechanism

The molecular mechanism of action of N’-Phenylbenzohydrazide involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction. For instance, N’-Phenylbenzohydrazide can inhibit the activity of certain hydrolases by binding to their active sites and preventing substrate access . This inhibition can lead to changes in the overall metabolic flux and the accumulation of specific metabolites.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N’-Phenylbenzohydrazide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N’-Phenylbenzohydrazide is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its efficacy and changes in its impact on cellular processes.

Dosage Effects in Animal Models

The effects of N’-Phenylbenzohydrazide vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and metabolic pathways . Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which N’-Phenylbenzohydrazide can be harmful to the organism.

Metabolic Pathways

N’-Phenylbenzohydrazide is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence the flux of metabolites through these pathways, leading to changes in metabolite levels and overall metabolic balance . For example, N’-Phenylbenzohydrazide can affect the catabolism of amino acids and the synthesis of nucleotides, impacting cellular energy production and biosynthesis.

Transport and Distribution

Within cells and tissues, N’-Phenylbenzohydrazide is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within specific cellular compartments, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of N’-Phenylbenzohydrazide is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, N’-Phenylbenzohydrazide may localize to the mitochondria, where it can influence mitochondrial metabolism and energy production.

Properties

IUPAC Name

N'-phenylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c16-13(11-7-3-1-4-8-11)15-14-12-9-5-2-6-10-12/h1-10,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLPECFHCLIYKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50201262
Record name Benzoic acid, 2-phenylhydrazide
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Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

532-96-7
Record name N′-Phenylbenzohydrazide
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URL https://commonchemistry.cas.org/detail?cas_rn=532-96-7
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Record name Benzoic acid, 2-phenylhydrazide
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Record name 1-Benzoyl-2-phenylhydrazine
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Record name 1-Benzoyl-2-phenylhydrazine
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Record name 2'-phenylbenzohydrazide
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Record name N'-Phenylbenzohydrazide
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Synthesis routes and methods

Procedure details

A four neck flask (2 liters) equipped with a thermometer and a stirrer was charged with 216 g (2.0 mol) of phenylhydrazine and 1.5 liter of ether and cooled down to 5° C. Dropwise added thereto was 56.2 g (0.4 mol) of benzoyl chloride in 2 hours while stirring, and then the solution was heated to room temperature (20° C.) to continue stirring for 12 hours. Crystal was filtered off and washed sufficiently with deionized water and then dried under reduced pressure to obtain slightly brown crystal.
Quantity
216 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
56.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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